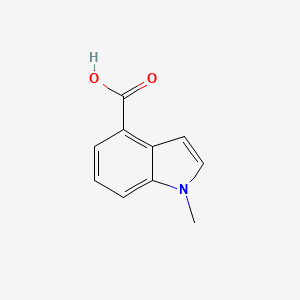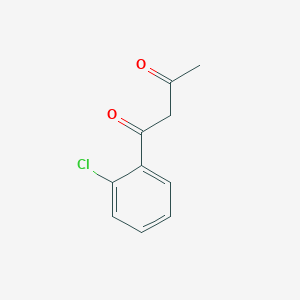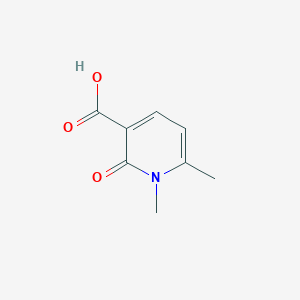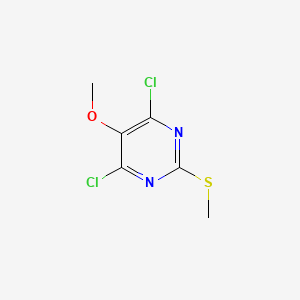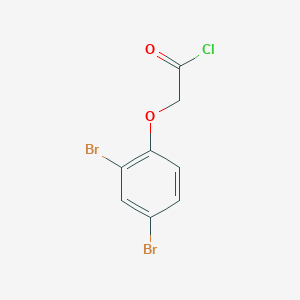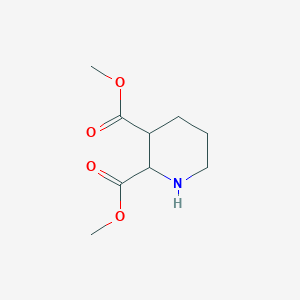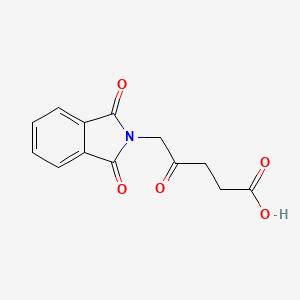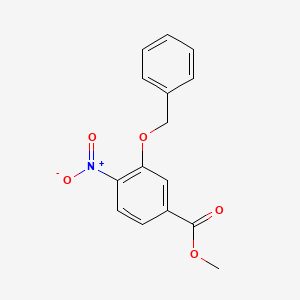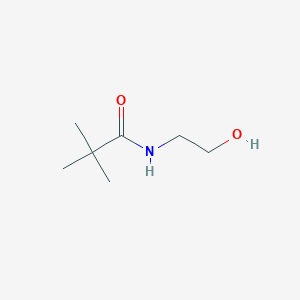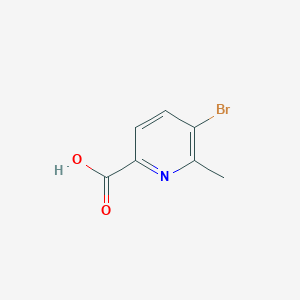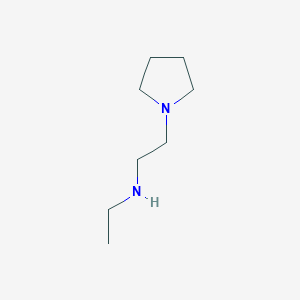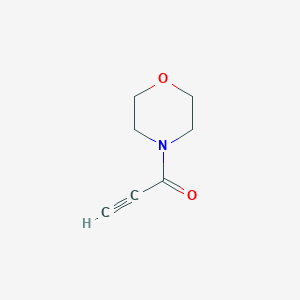
1-(Morpholin-4-yl)prop-2-yn-1-one
Overview
Description
1-(Morpholin-4-yl)prop-2-yn-1-one is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This compound features a morpholine ring attached to a propynone moiety, making it a versatile intermediate in organic synthesis. It is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been involved in palladium-catalyzed [4 + 1] imidoylative cycloaddition reactions . This suggests that 1-(Morpholin-4-yl)prop-2-yn-1-one may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function .
Biochemical Pathways
Related compounds have been shown to participate in various biochemical reactions, such as the formation of 2-amino-4-cyanofurans . This suggests that this compound may also influence similar biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s predicted boiling point is 2272±500 °C, and its predicted density is 1158±006 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-yl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the N-alkylation of morpholine with propargyl bromide in the presence of a base such as sodium hydride in anhydrous dimethylformamide (DMF) . The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propynone moiety to a propenone or propanol derivative.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkenes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(Morpholin-4-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound finds applications in material science, particularly in the development of advanced materials and polymers
Comparison with Similar Compounds
1-(Morpholin-4-yl)prop-2-en-1-one: This compound features a similar structure but with a propenone moiety instead of a propynone.
Acryloylmorpholine: Another related compound with an acryloyl group attached to the morpholine ring.
Uniqueness: 1-(Morpholin-4-yl)prop-2-yn-1-one is unique due to its propargyl group, which imparts distinct reactivity compared to similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and a versatile building block for the development of bioactive molecules .
Properties
IUPAC Name |
1-morpholin-4-ylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-7(9)8-3-5-10-6-4-8/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLRHVKMEDRDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511194 | |
| Record name | 1-(Morpholin-4-yl)prop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72431-18-6 | |
| Record name | 1-(Morpholin-4-yl)prop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


